8-Azaspiro[4.5]dec-2-en-1-one hydrochloride
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Overview
Description
8-Azaspiro[4.5]dec-2-en-1-one hydrochloride is a spirocyclic compound characterized by a unique structure where a spiro junction connects two rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro[4.5]dec-2-en-1-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spiro compound . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
8-Azaspiro[4.5]dec-2-en-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
8-Azaspiro[4.5]dec-2-en-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 8-Azaspiro[4.5]dec-2-en-1-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
8-Azaspiro[4.5]dec-2-en-1-one hydrochloride can be compared with other spirocyclic compounds, such as:
- 1-Oxa-8-azaspiro[4.5]decane hydrochloride
- 8-Aza-1-oxaspiro[4.5]decane hydrochloride
These compounds share similar structural features but may differ in their chemical properties and biological activities.
Properties
Molecular Formula |
C9H14ClNO |
---|---|
Molecular Weight |
187.66 g/mol |
IUPAC Name |
8-azaspiro[4.5]dec-2-en-4-one;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c11-8-2-1-3-9(8)4-6-10-7-5-9;/h1-2,10H,3-7H2;1H |
InChI Key |
QDHUVOZIFRUUSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC=CC2=O.Cl |
Origin of Product |
United States |
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